

Introduction to M8891 and MetAP2 Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B8175979

[Get Quote](#)

Methionine aminopeptidases are enzymes responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[4][5] MetAP2, in particular, is a key target in cancer therapy due to its essential role in endothelial cell growth and proliferation during tumor angiogenesis.[4][6][7] Inhibition of MetAP2 can disrupt these processes, leading to the suppression of tumor growth. M8891 was developed as a potent and selective inhibitor of MetAP2, showing promise in preclinical cancer models.[2][3][4]

Comparative Efficacy Data

A pivotal study directly compared the biochemical and cellular activities of M8891 and its (R)-enantiomer, MSC2492281. The data reveals a significant disparity in their inhibitory potential, with M8891 being substantially more potent.

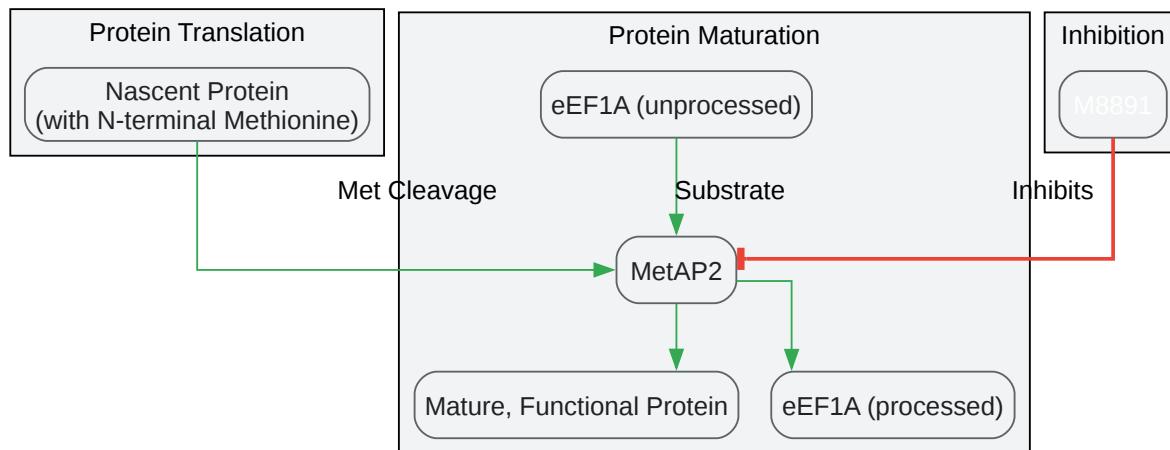
Biochemical and Cellular Activity

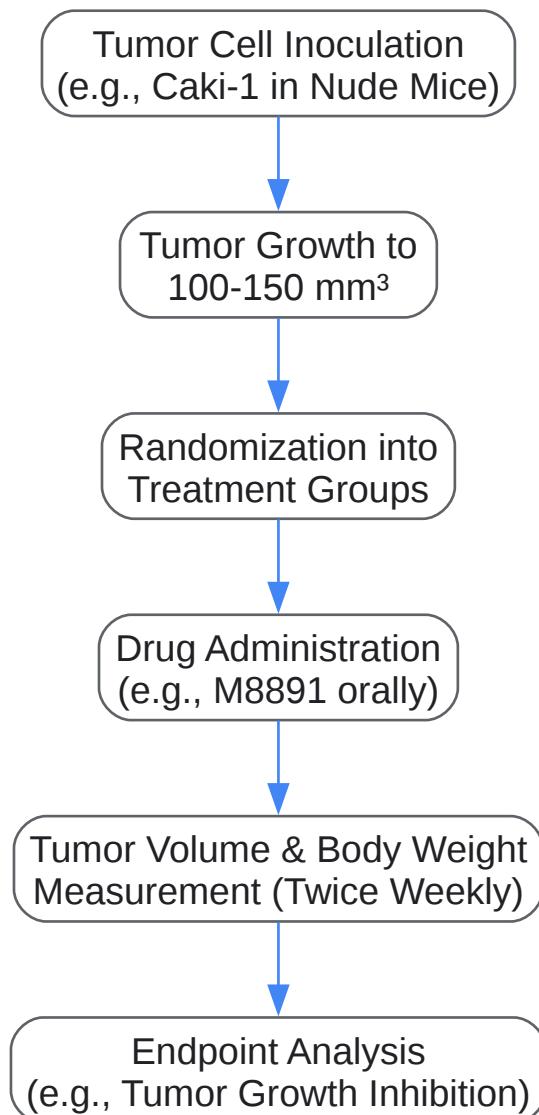
Compound	Target	IC50 (nmol/L)	Cell-Based Assay (HUVEC Proliferation) IC50
M8891	Human MetAP2	52	20 nM[8]
Murine MetAP2		32	
Human MetAP1		>10,000[5][8][9]	
(R)-M8891 (MSC2492281)	Human MetAP2	~7,800 (approx. 150-fold less active than M8891)[4]	Not explicitly stated, but expected to be significantly higher

HUVEC: Human Umbilical Vein Endothelial Cells

The stereochemical configuration at the cyclized tartronic acid core is essential for the potent activity of M8891. The (R)-enantiomer shows a dramatic drop in activity, highlighting the specific molecular interactions required for effective MetAP2 inhibition.[\[4\]](#)

In Vivo Efficacy of M8891


While direct head-to-head in vivo efficacy studies comparing M8891 and its (R)-enantiomer are not detailed in the available literature, extensive in vivo data for the active compound, M8891, demonstrates its anti-tumor and anti-angiogenic properties.


Animal Model	Tumor Type	M8891 Dosing Regimen	Outcome
CD-1 Nude Mice	Caki-1 Renal Cell Carcinoma Xenograft	10, 25, 50 mg/kg twice daily (6 hours apart) or 20, 50, 100 mg/kg once daily on weekends	Robust tumor growth inhibition [1]
Transgenic VEGFR2-luc Mouse	Matrigel Plug Angiogenesis Assay	Not specified	Significant reduction in reporter signal, comparable to anti-muVEGF antibody
Patient-Derived Xenograft (PDX)	Renal Cell Carcinoma	In combination with sunitinib	Strong and durable antitumor activity [5] [9]

Given the approximately 150-fold lower in vitro activity of **(R)-M8891**, it is highly improbable that it would exhibit significant in vivo efficacy at comparable and well-tolerated doses to M8891.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of M8891 and a typical experimental workflow for evaluating its in vivo efficacy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Introduction to M8891 and MetAP2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8175979#r-m8891-versus-m8891-in-vivo-efficacy\]](https://www.benchchem.com/product/b8175979#r-m8891-versus-m8891-in-vivo-efficacy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

